An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxytryptamine
An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxytryptamine
Disclaimer: Publicly available experimental data specifically for 6-Benzyloxytryptamine is limited. This guide provides a comprehensive overview based on the known properties of closely related isomers and general principles of tryptamine chemistry. The experimental protocols and predicted data should be considered theoretical until validated by empirical studies.
Introduction
6-Benzyloxytryptamine is a tryptamine derivative characterized by a benzyl ether linkage at the 6th position of the indole ring. As a member of the tryptamine class, it is of interest to researchers in medicinal chemistry and pharmacology due to the prevalence of this scaffold in psychoactive compounds and as a key structure for interacting with serotonin (5-HT) receptors. This document aims to provide a detailed technical guide on the chemical properties, potential synthesis, and expected biological interactions of 6-Benzyloxytryptamine, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-(6-(Benzyloxy)-1H-indol-3-yl)ethan-1-amine | Nomenclature Rules |
| Molecular Formula | C₁₇H₁₈N₂O | - |
| Molecular Weight | 266.34 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Predicted: Solid | General Knowledge |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO. | General Knowledge |
Synthesis and Purification
A specific, validated protocol for the synthesis of 6-Benzyloxytryptamine is not published. However, a plausible synthetic route can be devised based on established methods for tryptamine synthesis, such as the Fischer indole synthesis followed by functional group manipulations.
Proposed Synthetic Pathway
A potential synthetic route starting from 4-benzyloxyphenylhydrazine and 4-chlorobutyraldehyde diethyl acetal via the Fischer indole synthesis is outlined below.
Caption: Proposed synthesis workflow for 6-Benzyloxytryptamine.
Detailed Experimental Protocol (Proposed)
Step 1: Fischer Indole Synthesis to form 6-Benzyloxy-3-(2-chloroethyl)-1H-indole
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To a solution of 4-benzyloxyphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-chlorobutyraldehyde diethyl acetal (1.1 equivalents).
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Add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid, dropwise while stirring.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude indole intermediate.
Step 2: Ammonolysis to form 6-Benzyloxytryptamine
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Dissolve the crude 6-benzyloxy-3-(2-chloroethyl)-1H-indole in a high-boiling point solvent like dimethylformamide (DMF) in a pressure vessel.
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Saturate the solution with ammonia gas or add a concentrated solution of ammonia in methanol.
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Seal the vessel and heat to a high temperature (e.g., 100-150 °C) for several hours.
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After cooling, carefully vent the vessel. Remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.
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Dry the organic layer and concentrate to obtain crude 6-Benzyloxytryptamine.
Purification
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The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
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Alternatively, the product can be converted to its hydrochloride or fumarate salt and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Analytical Characterization (Predicted)
While experimental spectra for 6-Benzyloxytryptamine are not available, its structure allows for the prediction of key spectroscopic features.
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the indole and benzyl rings (approx. 6.8-7.5 ppm).- A singlet for the benzylic CH₂ protons (approx. 5.1 ppm).- Two triplets for the ethylamine side chain protons (approx. 2.8-3.2 ppm).- A broad singlet for the indole N-H (approx. 8.0-8.5 ppm) and primary amine N-H₂ protons. |
| ¹³C NMR | - Aromatic carbons of the indole and benzyl rings (approx. 100-160 ppm).- A signal for the benzylic CH₂ carbon (approx. 70 ppm).- Signals for the ethylamine side chain carbons (approx. 25 and 42 ppm). |
| Mass Spec. | - A molecular ion peak [M]⁺ at m/z 266.14.- A prominent fragment ion resulting from the loss of the benzyl group [M-C₇H₇]⁺ at m/z 175.08.- A base peak corresponding to the indolylmethyl cation [C₉H₈N]⁺ at m/z 130.07. |
Biological Activity and Signaling Pathways
The biological activity of 6-Benzyloxytryptamine has not been explicitly reported. However, based on structure-activity relationships of other substituted tryptamines, it is expected to interact with serotonin (5-HT) receptors. The position of the substituent on the indole ring can significantly influence the affinity and efficacy at different 5-HT receptor subtypes. For instance, 5-benzyloxytryptamine is known to be an agonist at 5-HT₁D, 5-HT₂, and 5-HT₆ receptors.[1]
Predicted Receptor Binding Profile
The following table presents the binding affinities of related tryptamines to provide a comparative context. Data for 6-Benzyloxytryptamine is not available.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₆ (Ki, nM) | Reference |
| 5-Benzyloxytryptamine | - | - | - | Agonist | [1] |
| 5-Methoxytryptamine | 16 | 140 | 250 | - | |
| Tryptamine | 200 | 1000 | 2000 | - |
Postulated Signaling Pathway
Given that many tryptamines act as agonists at G-protein coupled serotonin receptors, 6-Benzyloxytryptamine could potentially activate similar signaling cascades. For example, agonism at a Gq-coupled receptor like 5-HT₂A would lead to the activation of phospholipase C.
Caption: Postulated Gq-coupled signaling pathway for 6-Benzyloxytryptamine.
Conclusion
6-Benzyloxytryptamine remains a poorly characterized compound within the extensive family of tryptamines. While its chemical properties and synthetic accessibility can be reasonably predicted based on established chemical principles, a significant gap exists in the experimental validation of these predictions and in the understanding of its pharmacological profile. Future research, including its synthesis, purification, comprehensive spectroscopic analysis, and in vitro and in vivo pharmacological evaluation, is necessary to fully elucidate the chemical and biological properties of this molecule. Such studies would not only contribute to the fundamental understanding of tryptamine chemistry but also potentially uncover novel pharmacological tools or therapeutic leads.


